molecular formula C9H9BrF2 B2784779 4-Bromo-2-(difluoromethyl)-1-ethylbenzene CAS No. 2248372-12-3

4-Bromo-2-(difluoromethyl)-1-ethylbenzene

Cat. No.: B2784779
CAS No.: 2248372-12-3
M. Wt: 235.072
InChI Key: UZKGFSLZSJMIFE-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1-ethylbenzene: is an organic compound with the molecular formula C9H9BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-1-ethylbenzene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)-1-ethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products:

    Substitution: Formation of 4-amino-2-(difluoromethyl)-1-ethylbenzene or 4-thio-2-(difluoromethyl)-1-ethylbenzene.

    Oxidation: Formation of 4-bromo-2-(difluoromethyl)benzoic acid or 4-bromo-2-(difluoromethyl)benzaldehyde.

    Reduction: Formation of 4-bromo-2-methyl-1-ethylbenzene.

Scientific Research Applications

Chemistry: 4-Bromo-2-(difluoromethyl)-1-ethylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substituents allow for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to create analogs with improved pharmacological properties, such as enhanced potency or reduced toxicity. Research into its biological activity may lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can impart desirable properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-ethylbenzene depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating the attack by nucleophiles.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the binding affinity and selectivity towards these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    4-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    4-Bromo-2-(trifluoromethyl)-1-ethylbenzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-2-(difluoromethyl)-1-ethylbenzene: Contains a chlorine atom instead of a bromine atom.

Uniqueness: 4-Bromo-2-(difluoromethyl)-1-ethylbenzene is unique due to the combination of its substituents. The presence of both bromine and difluoromethyl groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form a variety of products highlights its importance in chemical research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKGFSLZSJMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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